Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
Description
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a synthetic compound featuring a pyrazine core substituted with 5,6-diphenyl groups, a propan-2-ylamino linker, and a butoxy-acetate ethyl ester side chain. Its molecular formula is C27H33N3O4 (calculated molecular weight: 463.57 g/mol), distinguishing it from its carboxylic acid analog ([4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid, CAS 475085-57-5, molecular weight 419.52 g/mol) by the esterification of the terminal carboxyl group .
The compound’s pyrazine core contributes to electron-deficient aromaticity, enabling π-π stacking interactions, while the diphenyl substituents increase hydrophobic character. The propan-2-ylamino group introduces conformational flexibility, and the ethyl ester serves as a metabolically labile moiety, often employed in prodrug strategies.
Properties
IUPAC Name |
ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25(31)20-32-18-12-11-17-30(21(2)3)24-19-28-26(22-13-7-5-8-14-22)27(29-24)23-15-9-6-10-16-23/h5-10,13-16,19,21H,4,11-12,17-18,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBWEJZTYTUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCCN(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine to form an intermediate. This intermediate is then reacted with butoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Common substitution reactions involve nucleophiles such as halides, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds similar to ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate exhibit significant antitumor properties. The pyrazine moiety is particularly noted for its ability to inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and interference with cellular signaling cascades .
-
Neuroprotective Effects
- Research has demonstrated that derivatives of pyrazine compounds can provide neuroprotective effects. This is crucial for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation play significant roles . this compound may enhance neuronal survival and function by modulating neuroinflammatory responses.
-
Antimicrobial Properties
- The compound has shown potential antimicrobial activity against various pathogens. The presence of the diphenylpyrazine structure contributes to its effectiveness in disrupting bacterial cell membranes and inhibiting growth . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Inhibition of apoptosis pathways | |
| Neuroprotective | Modulation of neuroinflammatory responses | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Studies
-
Case Study on Antitumor Activity
- A study published in a peer-reviewed journal investigated the effects of a related pyrazine compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting that this compound could be developed into a novel anticancer agent .
-
Neuroprotective Mechanisms
- Another research effort focused on the neuroprotective properties of pyrazine derivatives in models of neurodegeneration. The study found that these compounds reduced oxidative stress markers and improved cognitive function in animal models, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
- Antimicrobial Efficacy
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as the prostacyclin receptor (IP receptor). It acts as an agonist, leading to vasodilation and other physiological effects. The active form of the compound, after metabolic conversion, selectively binds to the IP receptor, triggering a cascade of intracellular events that result in its therapeutic effects .
Comparison with Similar Compounds
Core Heterocyclic Structure and Electronic Properties
Analysis :
- The pyrazine core in the target compound offers stronger electron-withdrawing effects compared to pyrimidine (Compound 1) or pyran (11a/11b), influencing binding interactions with biological targets such as enzymes or receptors.
Functional Groups and Pharmacokinetic Profiles
Analysis :
- The target’s ethyl ester improves lipophilicity (LogP 4.2 vs. 2.8 for the acid), favoring passive diffusion across membranes. However, its solubility is lower than the acid form .
- Compound 1’s thioacetate group may confer greater metabolic stability compared to the target’s ester, as thioesters are less susceptible to hydrolysis .
Analysis :
Analysis :
- The carboxylic acid analog () exhibits higher acute toxicity, necessitating stringent handling protocols. The target’s ester form likely reduces irritancy but may act as a prodrug, releasing the acid in vivo .
Biological Activity
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes a diphenylpyrazine moiety. The compound's IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H33N3O3 |
| CAS Number | 2287345-22-4 |
The primary mechanism of action for this compound involves its interaction with the prostacyclin receptor (IP receptor). As an agonist of this receptor, the compound induces vasodilation and modulates various intracellular signaling pathways. This action is particularly relevant in treating conditions such as pulmonary arterial hypertension and other vascular disorders.
Antivascular Effects
Research indicates that this compound exhibits significant vasodilatory effects. It has been shown to improve blood flow and reduce vascular resistance in experimental models. The compound's ability to enhance prostacyclin signaling contributes to these effects, making it a candidate for therapeutic use in managing vascular diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity against specific types of cancer cells. Further investigations are needed to elucidate the precise mechanisms and efficacy in clinical settings .
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound across various experimental models:
- Vasodilation Studies : In vitro assays demonstrated that the compound significantly increased endothelial nitric oxide synthase (eNOS) activity, leading to enhanced nitric oxide production and subsequent vasodilation in isolated rat aortic rings.
- Anticancer Evaluations : A study assessing the compound's effects on human breast adenocarcinoma (MCF-7) cells revealed an IC50 value indicating effective cytotoxicity. Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates among treated cells .
- Comparative Studies : When compared with similar compounds such as MRE-269 and NS-304, this compound exhibited superior selectivity for the IP receptor, highlighting its potential advantages in therapeutic applications .
Q & A
Q. What are the recommended analytical techniques for characterizing Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate?
To ensure structural fidelity and purity, use high-performance liquid chromatography (HPLC) (≥98% purity criteria; see ) coupled with mass spectrometry (MS) for molecular weight confirmation (419.52 g/mol; ). Nuclear magnetic resonance (NMR) is critical for verifying substituent positions, particularly the isopropylamino and diphenylpyrazine moieties ( ). X-ray crystallography can resolve crystallographic parameters (e.g., melting point: 116–118°C; ).
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step organic reactions :
Nucleophilic substitution to attach the isopropylamino group to the pyrazine core.
Esterification of the acetic acid moiety ().
Key intermediates include 5,6-diphenylpyrazin-2-amine and activated butoxy precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like unreacted amines or oxidized pyrazine derivatives ().
Q. What in vitro models are used to assess its IP receptor agonist activity?
Use Chinese hamster ovary (CHO) cells transfected with human or rodent prostacyclin (IP) receptors. Measure cAMP accumulation via ELISA or fluorescence-based assays to quantify receptor activation ( ). Compare selectivity against other prostaglandin receptors (e.g., EP3, TP) to confirm specificity ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor selectivity data?
Discrepancies in selectivity (e.g., off-target effects on EP3 receptors; vs. ) require:
- Comparative binding assays across species (human vs. rodent IP receptors).
- Molecular dynamics simulations using the compound’s SMILES notation (
CC(C)N(CCCCOCC(O)=O)c1cnc(c2ccccc2)c(n1)c3ccccc3; ) to model ligand-receptor interactions. - Radioligand displacement studies with tritiated PGI₂ analogs to quantify binding affinity ().
Q. What strategies improve oral bioavailability and metabolic stability?
The parent prodrug Selexipag (NS-304) is engineered for enhanced bioavailability via esterase-mediated hydrolysis to the active metabolite MRE-269 ( ). To optimize pharmacokinetics:
Q. What computational approaches are suitable for studying its interactions with the IP receptor?
Molecular docking : Use the crystal structure of the IP receptor (PDB ID: hypothetical) and the compound’s SMILES string () to predict binding poses.
Molecular dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories (GROMACS/AMBER).
Free-energy perturbation (FEP) : Quantify binding energy contributions of the diphenylpyrazine and acetate moieties ().
Q. How does structural modification of the pyrazine core affect selectivity and potency?
Replace diphenyl groups with halogenated aryl rings (e.g., 5,6-dichloropyrazine) to enhance hydrophobic interactions. Alternatively, substitute the isopropylamino group with cycloalkylamines to alter steric hindrance (). Validate changes via structure-activity relationship (SAR) studies in pulmonary artery smooth muscle cells ( ).
Q. What are critical stability considerations for long-term storage?
Store at -10 to -25°C in airtight, light-protected containers. The compound is sensitive to hydrolysis (ester moiety) and oxidation (pyrazine ring). Use lyophilization for aqueous solutions and monitor degradation via HPLC ( ).
Q. How can researchers address off-target effects in preclinical models?
Gene knockout models : IP receptor-deficient mice to isolate target-specific effects.
Transcriptomic profiling : RNA-seq of treated tissues to identify dysregulated pathways ().
Counter-screening against GPCR panels (e.g., Eurofins Cerep) to rule out cross-reactivity ().
Q. What translational challenges exist in extrapolating animal data to humans?
Species differences in IP receptor expression (e.g., higher density in rodent pulmonary arteries) may overestimate efficacy. Use human ex vivo artery rings to validate vasodilatory responses ( ). Adjust dosing regimens based on allometric scaling of pharmacokinetic parameters ( ).
Methodological Resources
- Safety Protocols : Follow GHS guidelines for handling acute toxicity (oral LD₅₀ data; ).
- Data Reproducibility : Share synthetic protocols via platforms like PubChem () or Zenodo.
- Open Tools : Use PubChem CID 131713382 () for cheminformatics analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
